

Phytochemical Screening of Angraecum Extracts: A Technical Guide

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Compound of Interest		
Compound Name:	Trigraecum	
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Introduction

The genus Angraecum, belonging to the Orchidaceae family, comprises a diverse group of orchids with potential for harboring a wide array of bioactive compounds.[1][2][3][4][5] Phytochemical screening is a critical first step in the discovery of novel therapeutic agents from natural sources. This technical guide provides a comprehensive overview of the methodologies and experimental protocols for the qualitative and quantitative analysis of phytochemicals in Angraecum extracts. While specific quantitative data for Angraecum species is not readily available in the public domain, this document outlines standardized procedures that can be applied to investigate the rich chemical diversity of these orchids. The information herein is intended for researchers, scientists, and drug development professionals engaged in natural product research.

Sample Preparation and Extraction

The initial step in phytochemical analysis involves the preparation of the plant material and the extraction of its chemical constituents.

Plant Material Collection and Preparation

• Collection: Fresh, healthy plant parts of the desired Angraecum species (leaves, stems, roots, or whole plant) should be collected. Proper botanical identification is crucial to ensure the correct species is being analyzed.



- Cleaning and Drying: The collected plant material should be thoroughly washed with distilled water to remove any debris. Subsequently, the material is air-dried in the shade or using a mechanical dryer at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.
- Pulverization: The dried plant material is then ground into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction Procedure

A common and effective method for extracting a broad spectrum of phytochemicals is sequential solvent extraction.

Protocol for Sequential Solvent Extraction:

- Defatting: The powdered plant material is first extracted with a non-polar solvent, such as
 petroleum ether or hexane, to remove lipids and waxes. This is typically done using a
 Soxhlet apparatus for a specified duration (e.g., 24 hours).
- Methanol Extraction: The defatted plant material is then air-dried to remove the residual nonpolar solvent. Subsequently, it is extracted with a polar solvent like methanol or ethanol, again using a Soxhlet apparatus, for 24-48 hours.
- Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
- Storage: The dried crude extract is stored in an airtight container at 4°C for further analysis.

Qualitative Phytochemical Screening

Preliminary qualitative tests are performed to detect the presence of various classes of phytochemicals in the extract. These tests are based on characteristic color changes or precipitation reactions.



Phytochemical Class	Test	Observation
Alkaloids	Wagner's Test: To a small portion of the extract, add a few drops of Wagner's reagent (iodine in potassium iodide).	Formation of a reddish-brown precipitate indicates the presence of alkaloids.[6]
Flavonoids	Alkaline Reagent Test: To the extract, add a few drops of sodium hydroxide solution.	Formation of an intense yellow color that becomes colorless on the addition of dilute acid indicates the presence of flavonoids.[6]
Tannins	Ferric Chloride Test: To the extract, add a few drops of 5% ferric chloride solution.	Formation of a blue-black or greenish-black precipitate indicates the presence of tannins.[7]
Saponins	Froth Test: Shake a small amount of the extract with water in a test tube.	Formation of a stable froth indicates the presence of saponins.[6][8]
Terpenoids	Salkowski's Test: To the extract, add chloroform and a few drops of concentrated sulfuric acid.	Formation of a reddish-brown ring at the interface indicates the presence of terpenoids.[6]
Steroids	Salkowski's Test: Similar to the terpenoid test.	Formation of a reddish-brown or bluish-green ring at the interface indicates the presence of steroids.[6]
Glycosides	Keller-Kiliani Test: To the extract, add glacial acetic acid, a few drops of ferric chloride, and concentrated sulfuric acid.	A reddish-brown ring at the junction of the two layers and a bluish-green upper layer indicate the presence of cardiac glycosides.[6]

Quantitative Phytochemical Analysis



Following qualitative screening, quantitative analysis is performed to determine the concentration of the detected phytochemical classes. The following are standard spectrophotometric methods.

Total Phenolic Content (TPC)

The Folin-Ciocalteu method is widely used to determine the total phenolic content.

Experimental Protocol:

- Standard Preparation: Prepare a stock solution of gallic acid (1 mg/mL). From this, prepare a series of standard solutions with concentrations ranging from 10 to 100 μg/mL.[9]
- Sample Preparation: Dissolve a known weight of the Angraecum extract in methanol to a final concentration of 1 mg/mL.
- Reaction: To 0.5 mL of the extract or standard solution, add 2.5 mL of 1 N Folin-Ciocalteu reagent and mix well.
- After 5 minutes, add 2 mL of 20% sodium carbonate solution and mix thoroughly.[10]
- Incubation: Incubate the mixture in the dark at room temperature for 2 hours.
- Measurement: Measure the absorbance at 760 nm using a UV-Vis spectrophotometer against a blank.
- Calculation: Construct a calibration curve using the absorbance values of the gallic acid standards. The total phenolic content of the extract is expressed as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).

Total Flavonoid Content (TFC)

The aluminum chloride colorimetric method is commonly employed to quantify total flavonoids.

Experimental Protocol:

• Standard Preparation: Prepare a stock solution of quercetin or catechin (1 mg/mL). Prepare a series of standard solutions with concentrations ranging from 20 to 100 µg/mL.[9][11]



- Sample Preparation: Dissolve a known weight of the Angraecum extract in methanol to a final concentration of 1 mg/mL.
- Reaction: To 1 mL of the extract or standard solution, add 4 mL of distilled water and 0.3 mL of 5% sodium nitrite solution.[9]
- After 5 minutes, add 0.3 mL of 10% aluminum chloride solution.
- After another 6 minutes, add 2 mL of 1 M sodium hydroxide.
- Measurement: Immediately, bring the total volume to 10 mL with distilled water and measure the absorbance at 510 nm against a blank.
- Calculation: Create a calibration curve using the absorbance values of the quercetin/catechin standards. The total flavonoid content is expressed as milligrams of quercetin/catechin equivalents per gram of dry extract (mg QE/g or mg CE/g).[9][12]

Total Tannin Content (TTC)

The Folin-Ciocalteu method, in combination with a precipitating agent, can be used to estimate the total tannin content.

Experimental Protocol:

- Total Phenols (TP) Determination: Determine the total phenolic content of the extract as described in section 3.1.
- Non-Tannin Phenols (NTP) Determination:
 - To 1 mL of the plant extract, add 100 mg of polyvinylpolypyrrolidone (PVPP).[10]
 - Vortex the mixture and keep it at 4°C for 4 hours.[10]
 - Centrifuge the mixture and collect the supernatant.
 - Determine the phenolic content of the supernatant using the Folin-Ciocalteu method as described for TP. This gives the NTP value.



 Calculation: The total tannin content is calculated as the difference between the total phenols and the non-tannin phenols: TTC = TP - NTP The result is expressed as milligrams of tannic acid equivalents per gram of dry extract (mg TAE/g).

Total Saponin Content (TSC)

A common method for saponin quantification involves a colorimetric reaction with vanillinsulfuric acid.

Experimental Protocol:

- Standard Preparation: Prepare a stock solution of a suitable saponin standard (e.g., diosgenin or aescin) at a concentration of 1 mg/mL. From this, create a series of standard solutions.
- Sample Preparation: Dissolve a known amount of the Angraecum extract in a suitable solvent.
- Reaction:
 - Mix 0.25 mL of the extract or standard solution with 0.25 mL of 8% (w/v) vanillin solution (in ethanol).
 - Place the mixture in an ice bath and add 2.5 mL of 72% (v/v) sulfuric acid.
 - Heat the mixture at 60°C for 10 minutes.
 - Cool the mixture back in the ice bath.
- Measurement: Measure the absorbance at 544 nm against a blank.
- Calculation: Construct a calibration curve from the standard solutions. The total saponin content is expressed as milligrams of the standard equivalent per gram of dry extract (mg SE/g).

Experimental Workflow and Data Visualization

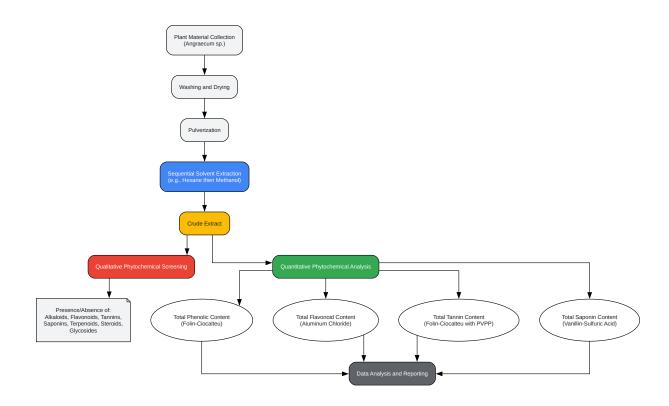


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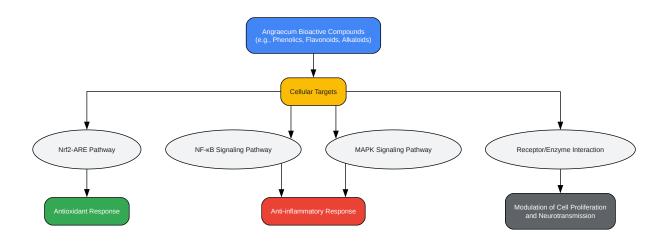
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The following diagram illustrates the overall workflow for the phytochemical screening of Angraecum extracts.









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